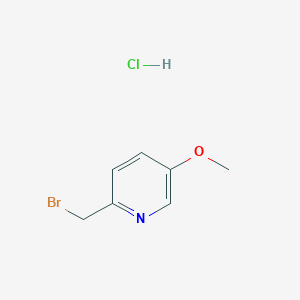

2-(Bromomethyl)-5-methoxypyridine hydrochloride

Description

2-(Bromomethyl)-5-methoxypyridine hydrochloride is a pyridine derivative featuring a bromomethyl (-CH2Br) group at position 2 and a methoxy (-OCH3) group at position 5, with a hydrochloride counterion. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to the reactivity of its bromomethyl group, which facilitates alkylation and cross-coupling reactions.

Propriétés

IUPAC Name |

2-(bromomethyl)-5-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFWMYUOYOWJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CBr.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803582-27-5 | |

| Record name | Pyridine, 2-(bromomethyl)-5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Bromomethylation of 5-Methoxypyridine

Method Overview:

The most common synthetic route to 2-(bromomethyl)-5-methoxypyridine involves bromomethylation of 5-methoxypyridine. This is typically achieved by radical bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds in an inert organic solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

| Reagent/Condition | Details |

|---|---|

| Starting material | 5-Methoxypyridine |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Radical initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon tetrachloride or dichloromethane |

| Temperature | Elevated, typically reflux conditions |

| Reaction time | Several hours until completion |

- The radical initiator decomposes thermally to generate radicals that abstract a hydrogen atom from the methyl group attached to the pyridine, allowing bromine radical substitution.

- The reaction is selective for the benzylic position adjacent to the pyridine nitrogen, yielding 2-(bromomethyl)-5-methoxypyridine.

- The product is often isolated as its hydrochloride salt by treatment with hydrogen bromide or hydrochloric acid to improve stability and handling.

- Industrial scale synthesis uses continuous flow reactors to optimize reaction parameters such as temperature, concentration, and residence time, enhancing yield and purity.

- Automation and in-line monitoring ensure consistent quality and reduce side reactions.

Bromination via Hydrobromic Acid and Bromine in the Presence of Sodium Nitrite

Alternative Synthesis Route:

A literature-reported method involves the bromination of 2-amino-5-methoxypyridine using hydrobromic acid and bromine in the presence of sodium nitrite under controlled low temperatures to form 2-bromo-5-methoxypyridine, which can be further converted to the bromomethyl derivative.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Dissolution | 2-Amino-5-methoxypyridine in 60% hydrobromic acid | Acidic medium for bromination |

| Bromine addition | Dropwise bromine at -10°C | Formation of brominated intermediate |

| Sodium nitrite addition | Dropwise at < -5°C | Diazotization facilitating substitution |

| Neutralization | Sodium hydroxide solution at 0°C | Precipitation of product |

| Extraction and purification | Ether extraction, drying, chromatography | Isolation of 2-bromo-5-methoxypyridine |

- Reported yield is approximately 63%.

- Product distilled under reduced pressure to obtain pure compound (b.p. 76–78°C at 0.6 torr).

- This method is more complex and involves careful temperature control to avoid side reactions.

- The intermediate 2-bromo-5-methoxypyridine can be further brominated or functionalized to obtain the bromomethyl derivative.

Related Pyridine Derivative Preparations Informing Bromomethylation

While direct preparation of 2-(bromomethyl)-5-methoxypyridine hydrochloride is most commonly via bromomethylation of 5-methoxypyridine, related pyridine derivatives such as 2-bromo-5-aldehyde pyridine are prepared industrially using Grignard reactions on 2,5-dibromopyridine followed by formylation with DMF. Although this method targets aldehyde derivatives, it exemplifies industrial approaches to selective functionalization of bromopyridines, which can be adapted for bromomethylation chemistry.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromomethylation with NBS and AIBN | 5-Methoxypyridine | NBS, AIBN, CCl4 or DCM | Reflux, inert atmosphere | High | Most common, scalable industrially |

| Bromination with HBr, Br2, NaNO2 | 2-Amino-5-methoxypyridine | HBr, Br2, NaNO2, NaOH | Low temp (-10 to 0°C) | ~63 | Requires careful temp control |

| Grignard reaction on 2,5-dibromopyridine* | 2,5-Dibromopyridine | Grignard reagent, DMF | THF, inert atmosphere | ~80 | For aldehyde derivatives, related chemistry |

*Note: This method is for 2-bromo-5-aldehyde pyridine but informs selective bromination strategies.

Research Findings and Practical Considerations

- Selectivity: Radical bromination using NBS is highly selective for the benzylic position, minimizing polysubstitution.

- Scalability: Continuous flow technology enhances reproducibility and safety for large-scale production.

- Purification: The hydrochloride salt form improves compound stability and facilitates isolation.

- Yield Optimization: Reaction parameters such as temperature, solvent, and initiator concentration critically affect yield and purity.

- Environmental and Safety: Use of solvents like carbon tetrachloride is being phased out due to environmental concerns; alternative solvents such as dichloromethane or greener solvents are preferred.

Analyse Des Réactions Chimiques

Types of Reactions:

2-(Bromomethyl)-5-methoxypyridine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

Nucleophilic Substitution: Products include 2-(Azidomethyl)-5-methoxypyridine, 2-(Thiocyanatomethyl)-5-methoxypyridine, and 2-(Methoxymethyl)-5-methoxypyridine.

Oxidation: Products include 2-(Bromomethyl)-5-formylpyridine and 2-(Bromomethyl)-5-carboxypyridine.

Reduction: Products include 2-(Bromomethyl)-5-methoxypiperidine.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

2-(Bromomethyl)-5-methoxypyridine hydrochloride serves as a crucial intermediate in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the formation of more complex organic structures, including pharmaceuticals and agrochemicals. The compound's versatility makes it an essential reagent in constructing various chemical frameworks.

Synthetic Routes

The synthesis typically involves bromination of 5-methoxypyridine using N-bromosuccinimide (NBS) or through the conversion of 5-methoxypyridine to 2-(hydroxymethyl)-5-methoxypyridine followed by bromination with hydrobromic acid (HBr) . Continuous flow reactors are increasingly employed for industrial production to enhance yield and reduce environmental impact.

Medicinal Chemistry

Drug Development

The compound is pivotal in developing new drugs targeting various diseases, particularly those affecting the central nervous system and inflammatory conditions. Its structural features enable modifications that can lead to enhanced pharmacological properties.

Antimicrobial and Anticancer Activities

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways . Additionally, studies have shown its potential in anticancer applications, where it can induce apoptosis in cancer cells via caspase pathway activation .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Kutschy et al. (2008) | HeLa | 15 | Apoptosis induction |

| ResearchGate Study | MCF-7 | 10 | Caspase activation |

Biological Research

Precursor for Biologically Active Molecules

In biological research, this compound is utilized to synthesize biologically active compounds that aid in studying enzyme mechanisms and receptor-ligand interactions. Its ability to form diverse derivatives enhances its applicability in pharmacological studies.

Material Science

Functional Materials Synthesis

This compound is also employed in synthesizing functional materials, such as polymers and dyes, which find applications in electronics and photonics. The incorporation of halogenated pyridines like this one can modify the electronic properties of materials, making them suitable for advanced technological applications.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-5-methoxypyridine hydrochloride depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with target molecules, potentially altering their function.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate enzymes by modifying their active sites.

Receptors: It can bind to receptors and modulate their activity, affecting signal transduction pathways.

DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Bromomethyl)-5-methoxypyridine hydrochloride with three key analogs, focusing on molecular properties, substituent effects, and applications.

Halogen and Substituent Position Effects

Compound A : 5-(Chloromethyl)-2-methoxypyridine Hydrochloride

- Molecular Formula: C7H9Cl2NO

- Molecular Weight : 194.055

- Structure : Chloromethyl (-CH2Cl) at position 5, methoxy (-OCH3) at position 2.

- Key Differences :

- Halogen : Chlorine (Cl) vs. Bromine (Br). Bromine’s larger atomic size and polarizability make it a superior leaving group, enhancing reactivity in nucleophilic substitutions.

- Substituent Position : Swapped positions of halomethyl and methoxy groups alter steric and electronic environments. The target compound’s bromomethyl group at position 2 may increase steric hindrance near the pyridine nitrogen, affecting binding or reaction kinetics.

Compound B : 2-(Bromomethyl)-5-fluoropyridine Hydrochloride

- Molecular Formula : C6H5BrFN·HCl

- Molecular Weight : 226.47

- Structure : Bromomethyl (-CH2Br) at position 2, fluoro (-F) at position 5.

- Key Differences :

- Substituent Electronic Effects : The methoxy group (-OCH3) in the target compound is electron-donating, increasing pyridine ring electron density. In contrast, the fluoro group (-F) in Compound B is electron-withdrawing, which may stabilize the ring but reduce nucleophilicity .

- Applications : Fluoro-substituted pyridines are often used in medicinal chemistry for metabolic stability, whereas methoxy groups improve solubility.

Data Table: Comparative Properties

Reactivity and Stability

- Halogen Reactivity : Bromine’s higher leaving-group ability (compared to chlorine) makes the target compound more reactive in SN2 reactions, reducing the need for harsh conditions in substitutions .

- Stability Trade-offs : Chlorine analogs (e.g., Compound A) may exhibit superior long-term stability under ambient storage, whereas bromine compounds require controlled environments to prevent degradation.

Case Study: Pharmaceutical Relevance

The compound [2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl] methanol (CAS 68751-57-5), a ketoconazole-related structure, demonstrates the utility of bromomethyl groups in complex drug synthesis . While structurally distinct from the target compound, this example underscores bromine’s role in constructing bioactive molecules, suggesting similar applications for this compound.

Activité Biologique

2-(Bromomethyl)-5-methoxypyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity associated with this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H9BrN O

- Molecular Weight : 202.06 g/mol

- CAS Number : 2007919-27-7

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The bromomethyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which can influence various biochemical pathways. The methoxy group may also contribute to its lipophilicity, facilitating membrane permeability and interaction with cellular proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, though specific mechanisms and efficacy against various pathogens require further investigation.

- Cytotoxic Effects : In vitro assays have shown that the compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in the context of metabolic diseases and cancer therapy.

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(bromomethyl)-5-methoxypyridine hydrochloride, and how can purity be maximized?

- Methodology : The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example, a chloromethyl analog (e.g., 2-(chloromethyl)-5-methoxypyridine hydrochloride, C₇H₉Cl₂NO) can undergo halogen exchange using NaBr or HBr in polar aprotic solvents like DMF . Purity (>98%) is achieved via recrystallization in ethanol/water mixtures and characterization by HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Parameters : Reaction temperature (60–80°C), stoichiometric excess of NaBr (1.2–1.5 eq.), and inert atmosphere to avoid hydrolysis of the bromomethyl group.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., methoxy at C5: δ ~3.8 ppm; bromomethyl at C2: δ ~4.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (calculated m/z for C₇H₈BrNO⁺: 218.97) .

- Elemental Analysis : Verify Cl⁻ content (hydrochloride salt) via ion chromatography .

Q. How should this compound be stored to ensure long-term stability?

- Storage Guidelines :

- Temperature : –20°C in amber vials to prevent photodegradation.

- Moisture Control : Desiccated environment (silica gel) due to hygroscopicity of the hydrochloride salt.

- Safety : WGK 3 classification (high water hazard) mandates secondary containment .

Advanced Research Questions

Q. How can regioselectivity challenges during bromomethylation of pyridine derivatives be mitigated?

- Mechanistic Insight : Bromomethylation at C2 is influenced by steric and electronic factors. The methoxy group at C5 acts as an electron-donating group, directing electrophilic substitution to the ortho position (C2). Competing reactions (e.g., di-bromination) are minimized using controlled reagent addition (e.g., slow addition of NBS in DMF) .

- Case Study : In 3,5-bis(bromomethyl)pyridine (CAS 35991-75-4), regioselectivity is achieved by blocking C4 with a nitro group, then deprotecting post-bromination .

Q. What reaction mechanisms dominate when this compound is used as an alkylating agent in nucleophilic substitutions?

- Kinetic vs. Thermodynamic Control :

- SN2 Pathway : Favored in polar aprotic solvents (e.g., DMSO) with primary amines, yielding pyridylmethylamine derivatives.

- Elimination Risks : Competing elimination (to form vinylpyridines) occurs at high temperatures (>100°C) or with bulky bases (e.g., DBU) .

- Supporting Data : Analogous chloromethyl derivatives (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) show similar trends, with reaction rates 2–3× slower due to reduced leaving-group ability .

Q. How can contradictions in reported yields for cross-coupling reactions involving this compound be resolved?

- Data Discrepancy Analysis :

- Catalyst Screening : Pd(PPh₃)₄ vs. XPhos Pd G3—latter improves yields in Suzuki-Miyaura couplings (e.g., with arylboronic acids) by reducing steric hindrance .

- Solvent Effects : Dioxane/water mixtures (4:1) enhance solubility of polar intermediates compared to toluene .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

- Process Optimization :

- Chromatography Alternatives : Replace column chromatography with fractional crystallization (ethanol/hexane) for large batches .

- In-line Analytics : PAT (Process Analytical Technology) tools monitor bromine content via UV-Vis (λ = 280 nm) to detect unreacted precursors .

Research Gaps and Future Directions

- Biological Activity Profiling : No direct data exists, but structural analogs (e.g., 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane derivatives) show antifungal activity . Proposed assays: MIC testing against C. albicans (CLSI M27 protocol).

- Computational Modeling : DFT studies to predict reactivity in nucleophilic substitutions (e.g., Fukui indices for electrophilic sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.